[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile
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Overview
Description
[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile is a complex organic compound with the molecular formula C15H15N3OS2 It is a derivative of benzothieno pyrimidine and contains both sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of [(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the benzothieno pyrimidine core.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction.
Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.
Addition of the Acetonitrile Group: The final step involves the addition of the acetonitrile group through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:
- [(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide : This compound has an acetamide group instead of an acetonitrile group .
- [(3-Allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(isobutylcarbamoyl)acetamide : This compound has a methyl group and an isobutylcarbamoyl group .
The uniqueness of [(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3OS2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C15H15N3OS2/c1-2-8-18-14(19)12-10-5-3-4-6-11(10)21-13(12)17-15(18)20-9-7-16/h2H,1,3-6,8-9H2 |
InChI Key |
URPVLRLAXCLLPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC#N)SC3=C2CCCC3 |
Origin of Product |
United States |
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